3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17953203
InChI: InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)
SMILES:
Molecular Formula: C17H20N2O5
Molecular Weight: 332.4 g/mol

3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

CAS No.:

Cat. No.: VC17953203

Molecular Formula: C17H20N2O5

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid -

Specification

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
IUPAC Name 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)
Standard InChI Key IHXHBYFWSOYYTR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(1-Formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid features a propanoic acid backbone substituted at the α-carbon with a Boc-protected amino group and at the β-carbon with a formylated indole moiety. The indole ring, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is formylated at the 1-position, introducing an aldehyde functional group. The Boc group, a tert-butoxycarbonyl moiety, protects the amino group during synthetic processes, preventing undesired side reactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₅
Molecular Weight332.36 g/mol
IUPAC Name(2R)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number64905-10-8
SolubilitySoluble in DMF, DCM, THF

The stereochemistry at the α-carbon (R-configuration) is critical for its compatibility with natural amino acids in peptide chains .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the formyl proton (δ 9.8–10.2 ppm), Boc tert-butyl groups (δ 1.4 ppm), and indole aromatic protons (δ 7.2–8.1 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretches at 1700–1750 cm⁻¹) from the Boc and formyl functionalities .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary steps: formylation of indole and Boc protection of the amino group.

Indole Formylation

The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces the formyl group at the indole’s 1-position. This reaction proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (POCl₃·DMF complex) acting as the formylating agent:

Indole+POCl3+DMF1-Formylindole+Byproducts\text{Indole} + \text{POCl}_3 + \text{DMF} \rightarrow \text{1-Formylindole} + \text{Byproducts}

Boc Protection

The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA):

H2N-Trp+(Boc)2OBoc-NH-Trp+CO2+t-BuOH\text{H}_2\text{N-Trp} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-NH-Trp} + \text{CO}_2 + \text{t-BuOH}

Subsequent coupling with propanoic acid derivatives yields the final compound .

Industrial-Scale Production

Optimized continuous-flow reactors enhance reaction efficiency, reducing reaction times from hours to minutes. Purification via reverse-phase chromatography ensures >98% purity, critical for pharmaceutical applications .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s acid-labile nature allows selective deprotection using trifluoroacetic acid (TFA), enabling iterative peptide elongation. The formyl group stabilizes the indole ring against oxidation during resin cleavage .

Case Study: GnRH Antagonist Synthesis

In the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, the compound facilitated incorporation of tryptophan residues into cyclic peptides. The Boc group ensured high coupling efficiency (≥95%), while the formyl group prevented indole ring alkylation during resin treatment .

Stability Enhancements

Comparative studies show that formylated tryptophan derivatives exhibit 30% greater stability under basic conditions compared to unprotected analogs, reducing racemization risks during synthesis .

Physical and Chemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, indicating suitability for high-temperature synthetic steps .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundCAS NumberKey Features
N-Boc-L-Tryptophan13139-16-7Lacks formyl group; lower oxidative stability
Boc-D-Tryptophan70218-74-9D-enantiomer; altered receptor binding
5-Hydroxy-L-Tryptophan4350-09-8Serotonin precursor; no protective groups

The formyl group in 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid uniquely mitigates side reactions during peptide elongation, a limitation observed in N-Boc-L-tryptophan .

Research Findings and Case Studies

Enzymatic Studies

In vitro assays demonstrate that the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 µM, suggesting potential anti-inflammatory applications. Molecular docking simulations indicate hydrogen bonding between the formyl group and COX-2’s active site .

Peptide Macrocyclization

The formyl group participates in imine formation, enabling novel macrocyclization strategies. In a 2024 study, the compound facilitated synthesis of 15-membered macrocycles with 80% yield, outperforming unmodified tryptophan (45% yield) .

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